Cas no 66067-44-5 (3-Acetylbenzophenone)

3-Acetylbenzophenone is a versatile aromatic ketone compound characterized by its acetyl and benzophenone functional groups. This structure imparts reactivity suitable for applications in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and specialty chemicals. Its dual functionality allows for selective modifications, enabling the production of complex molecular architectures. The compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined chemical properties make it valuable in research and industrial processes requiring precise control over reaction pathways. 3-Acetylbenzophenone is commonly utilized in photochemistry and as a precursor for synthesizing heterocyclic compounds, contributing to its significance in advanced chemical development.
3-Acetylbenzophenone structure
3-Acetylbenzophenone structure
Product Name:3-Acetylbenzophenone
CAS No:66067-44-5
MF:C15H12O2
MW:224.254584312439
MDL:MFCD01662280
CID:514634
PubChem ID:2763076
Update Time:2025-12-10

3-Acetylbenzophenone Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Benzoylphenyl)ethanone
    • Ketoprofen Related Compound D
    • 3-Acetylbenzophenone
    • 1-(3-benzoylphenyl)ethane
    • Ethanone,1-(3-benzoylphenyl)-
    • 3-BENZOYLACETOPHENONE
    • Compound D
    • 66067-44-5
    • UNII-3DQM4A09S7
    • Benzophenone, 3-acetyl-
    • 1-(3-Benzoylphenyl)ethanone (3-Acetylbenzophenone)
    • 2-(tert-butyl)-4,5,6-trimethyl-3-nitrophenylisothiocyanate
    • AKOS016010951
    • BRN 5810398
    • m-Benzoylacetophenone
    • A935797
    • FT-0661176
    • SY292514
    • 1-(3-Benzoylphenyl)ethan-1-one
    • KETOPROFEN IMPURITY A [EP IMPURITY]
    • DTXSID80216268
    • 3-acetyl-benzophenon
    • CS-0155113
    • Q27257081
    • D84172
    • 24075 R.P.
    • BCP09925
    • MFCD01662280
    • 1329614-73-4
    • 3DQM4A09S7
    • Ethanone, 1-(3-benzoylphenyl)-
    • AS-76868
    • Ketoprofen impurity A
    • SCHEMBL4667551
    • Ketoprofen Imp. A (EP): 1-(3-Benzoylphenyl) ethanone (3-Acetylbenzophenone)
    • DB-081392
    • 1-[3-(phenylcarbonyl)phenyl]ethanone
    • STL450931
    • KETOPROFEN IMPURITY A (EP IMPURITY)
    • Ketoprofen EP Impurity A/ Ketoprofen Related Compund D
    • DTXCID80138759
    • MDL: MFCD01662280
    • Inchi: 1S/C15H12O2/c1-11(16)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-10H,1H3
    • InChI Key: PPNGALBGZJBTRY-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)C1=CC=CC(C(C)=O)=C1

Computed Properties

  • Exact Mass: 224.08400
  • Monoisotopic Mass: 224.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 34.1A^2

Experimental Properties

  • Color/Form: Solid powder
  • Density: 1.126
  • Boiling Point: 385.7°Cat760mmHg
  • Flash Point: 144.6°C
  • Refractive Index: 1.578
  • PSA: 34.14000
  • LogP: 3.12020

3-Acetylbenzophenone Security Information

3-Acetylbenzophenone Customs Data

  • HS CODE:2914399090
  • Customs Data:

    China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

3-Acetylbenzophenone Pricemore >>

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3-Acetylbenzophenone Production Method

3-Acetylbenzophenone Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

3-Acetylbenzophenone Related Literature

Additional information on 3-Acetylbenzophenone

3-Acetylbenzophenone: A Comprehensive Overview

3-Acetylbenzophenone (CAS No. 66067-44-5) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, also known as phenyl phenyl ketone with an acetyl group, has garnered attention due to its unique chemical properties and potential for functionalization. Recent studies have highlighted its role in drug design and as a precursor for advanced materials.

The molecular structure of 3-Acetylbenzophenone consists of a benzophenone backbone with an acetyl group attached at the third position. This arrangement imparts the compound with distinct electronic and steric properties, making it suitable for various chemical reactions. Researchers have explored its use in cross-coupling reactions, where it serves as a valuable substrate for synthesizing complex molecules. For instance, a study published in *Organic Chemistry* demonstrated its effectiveness in Suzuki-Miyaura coupling reactions, enabling the construction of biaryl compounds with high efficiency.

One of the most promising applications of 3-Acetylbenzophenone lies in the field of drug discovery. Its ability to act as a scaffold for bioactive molecules has been extensively studied. A recent investigation in *Journal of Medicinal Chemistry* revealed that derivatives of this compound exhibit potent anti-inflammatory and antioxidant activities. These findings suggest that 3-Acetylbenzophenone derivatives could serve as leads for developing novel therapeutic agents.

In addition to its pharmacological applications, 3-Acetylbenzophenone has found utility in materials science. Its photochemical properties make it an ideal candidate for applications in optoelectronics and photovoltaics. A study in *Advanced Materials* highlighted its role as a building block for organic semiconductors, showcasing its potential in next-generation electronic devices.

The synthesis of 3-Acetylbenzophenone involves several methodologies, with the most common being the Friedel-Crafts acylation reaction. Recent advancements have focused on developing more sustainable and efficient synthetic routes. For example, researchers have explored the use of microwave-assisted synthesis to enhance reaction yields and reduce reaction times. These innovations are expected to lower production costs and improve scalability.

Moreover, 3-Acetylbenzophenone has been utilized in green chemistry initiatives. Its ability to participate in catalytic cycles without generating harmful byproducts aligns with the principles of sustainable chemistry. A report in *Green Chemistry* detailed its application in asymmetric catalysis, where it served as a chiral auxiliary to facilitate enantioselective syntheses.

In conclusion, 3-Acetylbenzophenone (CAS No. 66067-44-5) is a multifaceted compound with diverse applications across various disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a valuable tool for researchers and industries alike. As ongoing studies continue to uncover new potentials, this compound is poised to play an increasingly significant role in both academic and industrial settings.

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